molecular formula C12H9ClN2 B14745393 5-(Benzylideneamino)-2-chloro-pyridine CAS No. 5325-71-3

5-(Benzylideneamino)-2-chloro-pyridine

Cat. No.: B14745393
CAS No.: 5325-71-3
M. Wt: 216.66 g/mol
InChI Key: BQBVJUWPHXYQIW-UHFFFAOYSA-N
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Description

5-(Benzylideneamino)-2-chloro-pyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzylideneamino group at the 5-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzylideneamino)-2-chloro-pyridine typically involves the condensation of 2-chloro-5-aminopyridine with benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction can be represented as follows:

2-chloro-5-aminopyridine+benzaldehydeThis compound+H2O\text{2-chloro-5-aminopyridine} + \text{benzaldehyde} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-chloro-5-aminopyridine+benzaldehyde→this compound+H2​O

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzylideneamino)-2-chloro-pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The benzylideneamino group can be reduced to the corresponding amine using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylideneamino group, to form corresponding oxides or other derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol, ethanol).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

Major Products:

  • Substitution products with various nucleophiles.
  • Reduced amine derivatives.
  • Oxidized products depending on the oxidizing agent used.

Scientific Research Applications

Chemistry: 5-(Benzylideneamino)-2-chloro-pyridine is used as an intermediate in the synthesis of more complex heterocyclic compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(Benzylideneamino)-2-chloro-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes essential for cell wall synthesis or DNA replication.

Comparison with Similar Compounds

    2-Chloro-5-aminopyridine: A precursor in the synthesis of 5-(Benzylideneamino)-2-chloro-pyridine.

    Benzylideneaniline: A compound with a similar benzylideneamino group but without the pyridine ring.

    2-Chloro-5-nitropyridine: A compound with a similar pyridine ring and chlorine substitution but with a nitro group instead of a benzylideneamino group.

Uniqueness: this compound is unique due to the presence of both the benzylideneamino group and the chlorine atom on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

5325-71-3

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

N-(6-chloropyridin-3-yl)-1-phenylmethanimine

InChI

InChI=1S/C12H9ClN2/c13-12-7-6-11(9-15-12)14-8-10-4-2-1-3-5-10/h1-9H

InChI Key

BQBVJUWPHXYQIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CN=C(C=C2)Cl

Origin of Product

United States

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